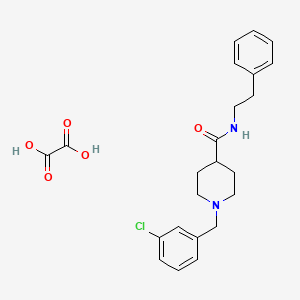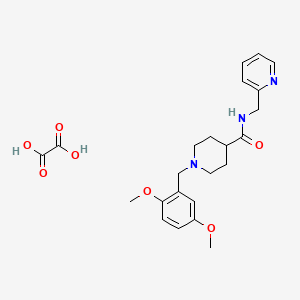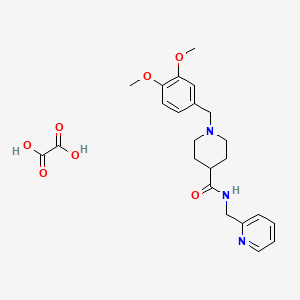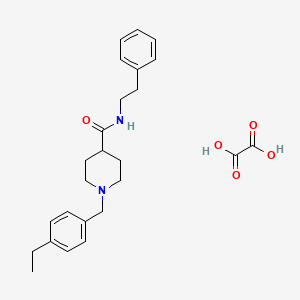
1-(3-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Overview
Description
1-(3-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic properties. The compound was first synthesized in 1996 by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies. ABT-594 is a potent analgesic that acts on the nicotinic acetylcholine receptors in the nervous system.
Scientific Research Applications
1-(3-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic properties. It has been shown to be a potent analgesic in animal models, with a mechanism of action that is different from traditional analgesics such as opioids. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the reinforcing effects of drugs such as nicotine and cocaine. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety.
Mechanism of Action
1-(3-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate acts on the nicotinic acetylcholine receptors in the nervous system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the nicotinic receptors leads to analgesia and a reduction in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to be a potent analgesic in animal models. It has also been shown to reduce the reinforcing effects of drugs of abuse such as nicotine and cocaine. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(3-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate has several advantages as a research tool. It is a potent and selective agonist for the nicotinic acetylcholine receptors, which makes it a valuable tool for studying the role of these receptors in the nervous system. Additionally, this compound has been shown to be effective in animal models, which makes it a useful tool for studying the potential therapeutic properties of nicotinic receptor agonists. However, there are also limitations to the use of this compound in lab experiments. One limitation is that it is a synthetic compound, which makes it more difficult and expensive to produce than naturally occurring compounds. Additionally, the use of this compound in animal models may not accurately reflect its effects in humans.
Future Directions
For Research
There are several future directions for research on 1-(3-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate. One direction is to further study its potential therapeutic properties, particularly in the treatment of addiction, depression, and anxiety. Another direction is to study the long-term effects of this compound on the nervous system, particularly with regards to its potential for abuse and addiction. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the nicotinic acetylcholine receptors. Overall, this compound is a promising compound that has the potential to be a valuable tool for studying the nervous system and developing new therapeutics.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c22-20-8-4-7-18(15-20)16-24-13-10-19(11-14-24)21(25)23-12-9-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-8,15,19H,9-14,16H2,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYIEPNQOZMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)

![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)


![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)





